3,5,6-Trichloro-1,2-dihydroacenaphthylene
CAS No.: 15248-00-7
Cat. No.: VC21193400
Molecular Formula: C12H7Cl3
Molecular Weight: 257.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15248-00-7 |
|---|---|
| Molecular Formula | C12H7Cl3 |
| Molecular Weight | 257.5 g/mol |
| IUPAC Name | 3,5,6-trichloro-1,2-dihydroacenaphthylene |
| Standard InChI | InChI=1S/C12H7Cl3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2 |
| Standard InChI Key | IBXKURPCEGNACT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C3=C(C=CC1=C23)Cl)Cl)Cl |
| Canonical SMILES | C1CC2=C(C=C(C3=C(C=CC1=C23)Cl)Cl)Cl |
Introduction
3,5,6-Trichloro-1,2-dihydroacenaphthylene is a chemical compound with the CAS number 15248-00-7. It belongs to the acenaphthylene family, which is a polycyclic aromatic hydrocarbon (PAH) derivative. The compound's molecular formula is C12H7Cl3, and its molecular weight is approximately 257.543 g/mol .
Applications and Research Findings
While specific research findings on 3,5,6-trichloro-1,2-dihydroacenaphthylene are scarce, compounds with similar structures are often studied for their potential applications in organic chemistry and materials science. For instance, chlorinated aromatic compounds can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Safety and Handling
Given its chlorinated nature, 3,5,6-trichloro-1,2-dihydroacenaphthylene may pose certain health risks. Chlorinated compounds can be harmful if ingested or if they come into contact with skin, similar to other chlorinated aromatic compounds . Therefore, handling this compound requires appropriate safety measures, including protective clothing and gloves.
Data Table
| Property | Value |
|---|---|
| CAS Number | 15248-00-7 |
| Molecular Formula | C12H7Cl3 |
| Molecular Weight | 257.543 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume